1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one
Description
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone featuring a phenyl ring substituted with a carboxy(hydroxy)methyl group at the ortho position and a 3-chloropropan-2-one moiety.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-[2-(3-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c12-6-8(13)5-7-3-1-2-4-9(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |
InChI Key |
YYCYMAFNYGWBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Protective Group Strategy
The mandelic acid derivative 2-(hydroxymethyl)benzoic acid serves as the aromatic precursor. To mitigate deactivation of the ring by the electron-withdrawing carboxy group, sequential protection is employed:
- Carboxylic acid protection : Methyl esterification using methanol and catalytic sulfuric acid.
- Hydroxyl group protection : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) under inert atmosphere.
The resultant methyl 2-((tert-butyldimethylsilyloxy)methyl)benzoate undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride in dichloromethane (DCM) using aluminum trichloride (AlCl₃) as a Lewis catalyst.
Reaction Conditions :
- Temperature: 0°C to room temperature (RT), 12 h
- Yield: 38–42% (due to steric hindrance from the silyl ether)
Deprotection :
- Silyl ether removal : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
- Ester hydrolysis : Lithium hydroxide (LiOH) in aqueous THF.
Synthetic Route 2: Nucleophilic Substitution Strategy
Ketone Precursor Synthesis
3-Chloropropan-2-one is prepared via chlorination of acetone using sulfuryl chloride (SO₂Cl₂) under radical initiation:
$$ \text{CH}3\text{COCH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN}} \text{ClCH}2\text{COCH}3 + \text{SO}_2 + \text{HCl} $$
Yield : 67–72% (optimized at −10°C to minimize overchlorination).
Coupling with the Aromatic Nucleophile
The mandelic acid derivative is converted to its sodium salt (sodium 2-(hydroxymethyl)benzoate ) and reacted with 3-chloropropan-2-one in dimethylformamide (DMF) at 80°C:
$$ \text{ArO}^- + \text{ClCH}2\text{COCH}3 \rightarrow \text{ArOCH}2\text{COCH}3 + \text{Cl}^- $$
Challenges :
Optimized Yield : 55% after 24 h.
Synthetic Route 3: Palladium-Catalyzed Cross-Coupling
Aryl Halide Preparation
The mandelic acid derivative is brominated at the ortho position using N-bromosuccinimide (NBS) in acetic acid, yielding 2-bromo-2-(carboxy(hydroxy)methyl)benzene .
Suzuki-Miyaura Coupling
The aryl bromide couples with 3-chloropropan-2-one boronic ester under palladium catalysis:
$$ \text{ArBr} + \text{B(OR)}2\text{CH}2\text{COCH}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{ArCH}2\text{COCH}3 + \text{B(OR)}2\text{Br} $$
Conditions :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 32% | 48% | 62% |
| Reaction Steps | 5 | 4 | 3 |
| Catalyst Cost | Low | Low | High |
| Scalability | Moderate | High | High |
| Byproduct Generation | Significant | Moderate | Minimal |
Key Observations :
- Route 3 offers superior yield and step economy but requires expensive palladium catalysts.
- Route 2 balances cost and efficiency, making it viable for pilot-scale production.
- Route 1 suffers from low yields due to protective group inefficiencies.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.
Comparison with Similar Compounds
1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)
- Structure : Contains a 3-chlorophenyl group and a 3-chloro-substituted propan-2-one backbone.
- Key Differences : Lacks the carboxy(hydroxy)methyl substituent on the phenyl ring.
- Physicochemical Properties :
- Reactivity : The absence of polar functional groups (carboxy/hydroxy) likely reduces solubility in aqueous media compared to the target compound.
1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS 857233-13-7)
- Structure : Features a hydroxyl group on the propan-2-one carbon and a 3-chlorophenyl group.
- Key Differences : The hydroxyl group is directly attached to the ketone carbon, unlike the carboxy(hydroxy)methyl substitution in the target compound.
- Reactivity : The β-hydroxy ketone structure may undergo dehydration or oxidation more readily than the target compound’s stabilized carboxy group.
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one (CAS 144017-77-6)
- Structure: A propenone derivative with a 2-chlorophenyl and a phenyl group.
- Key Differences: Contains an α,β-unsaturated ketone (propenone) system instead of a chlorinated propanone.
- Physicochemical Properties :
- Reactivity: The conjugated enone system may participate in Michael addition reactions, unlike the saturated propanone in the target compound.
Structural and Functional Analysis
Impact of Substituents on Properties
- Carboxy(hydroxy)methyl Group : Introduces hydrogen-bonding capacity and acidity (pKa ~2–3 for carboxylic acid), enhancing solubility in polar solvents .
- Chlorine Atom : Increases lipophilicity (logP) and may influence metabolic stability, as seen in chlorinated agrochemical metabolites (e.g., ’s 490-M01–M05) .
Biological Activity
1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula : C12H13ClO4
- Molecular Weight : Approximately 242.66 g/mol
- Functional Groups : Carboxylic acid, hydroxymethyl, and chloropropanone moieties.
This unique combination of functional groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophiles in biological systems, leading to:
- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes.
- Alteration of Cellular Signaling Pathways : It can influence various signaling pathways that are crucial for cellular functions.
- Potential Therapeutic Effects : Its interactions may result in anti-inflammatory, antimicrobial, or anticancer properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.
- Anticancer Potential : Some studies indicate the ability to inhibit cancer cell proliferation.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Reduces inflammatory markers in cell models | |
| Anticancer | Inhibits proliferation of cancer cells |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Studies : A study evaluated its efficacy against various pathogens, demonstrating comparable activity to standard antibiotics like penicillin. The compound showed significant inhibition zones in agar diffusion assays against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : In vitro experiments revealed that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
- Cancer Cell Proliferation Inhibition : Research involving cancer cell lines indicated that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
Future Directions
Further studies are necessary to elucidate the precise mechanisms of action and therapeutic efficacy of this compound. Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
Q & A
Q. Primary Methods :
- X-ray crystallography : Resolve the spatial arrangement of the carboxy(hydroxy)methyl and chloro groups. For analogous compounds, C=O bond lengths range 1.21–1.23 Å, and Cl–C distances are ~1.76 Å .
- NMR :
- FT-IR : Strong C=O stretches at 1680–1720 cm⁻¹ (ketone) and 2500–3300 cm⁻¹ (carboxylic acid O–H) .
Advanced: How does the chloro substituent influence electronic properties and reactivity?
The electron-withdrawing Cl group:
- Stabilizes the ketone via inductive effects, reducing nucleophilic attack at the carbonyl.
- Enhances acidity of α-protons (pKa ~12–14), enabling enolate formation under mild bases (e.g., NaH) .
Experimental Validation : - DFT calculations (B3LYP/6-31G*) show a 0.15 eV decrease in LUMO energy vs. non-chlorinated analogs, increasing electrophilicity .
- Kinetic studies (UV-Vis monitoring) reveal 2× faster enolate formation compared to non-chlorinated derivatives .
Advanced: What contradictions exist in reported spectroscopic data, and how can they be resolved?
Contradiction : Discrepancies in ¹H NMR chemical shifts for the hydroxyl proton (δ 5.1–5.6 ppm across studies).
Resolution Strategies :
- Use D₂O exchange experiments to confirm proton assignment.
- Employ variable-temperature NMR to suppress hydrogen bonding effects (e.g., at 253 K in CDCl₃) .
- Compare with computational predictions (e.g., Gaussian NMR chemical shift calculations) .
Advanced: How can reaction pathways be optimized for regioselective functionalization?
Key Challenges : Competing reactions at the ketone, chloro, and carboxylic acid groups.
Solutions :
- Protective Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent undesired nucleophilic additions .
- Catalytic Control : Use Pd-catalyzed cross-coupling to target the aromatic ring selectively (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Kinetic vs. Thermodynamic Control : At low temperatures (–78°C), enolate formation favors the less substituted position (kinetic product) .
Advanced: What metabolic pathways are predicted for this compound in biological systems?
Based on structurally related compounds (e.g., kresoxim-methyl derivatives):
- Phase I Metabolism :
- Phase II Metabolism :
- Use HPLC-MS/MS with rat liver microsomes to track metabolite formation .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Q. Steps :
Perform molecular dynamics (MD) simulations (AMBER force field) to assess conformational flexibility.
Calculate solvation free energy (COSMO-RS) to predict solubility in aqueous buffers.
Identify sites prone to hydrolysis (e.g., β-ketone) using DFT transition-state analysis .
Example Modification : Replace the chloro group with a trifluoromethyl (–CF₃) to enhance metabolic stability (ΔG‡ for hydrolysis increases by 8.2 kcal/mol) .
Advanced: What strategies resolve low crystallinity issues during X-ray analysis?
- Co-crystallization : Add a small-molecule coformer (e.g., nicotinamide) to improve crystal packing .
- Temperature Gradients : Slow cooling (0.2°C/hr) from saturated ethanol solution promotes larger crystal growth .
- Synchrotron Radiation : Use high-intensity X-rays (λ = 0.7–1.0 Å) to resolve weakly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
